

CBP501 Safety Profile in Larger Patient Cohorts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CBP501 Affinity Peptide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of CBP501, an investigational anti-cancer agent, with established alternative therapies in relevant patient populations. The information is compiled from clinical trial data and peer-reviewed publications to support informed decision-making in drug development and clinical research.

Executive Summary

CBP501 is a novel peptide-based drug candidate with a dual mechanism of action: G2 checkpoint abrogation and calmodulin (CaM) modulation.[1][2] It has been investigated in clinical trials for various advanced solid tumors, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer, primarily in combination with platinum-based chemotherapy and immune checkpoint inhibitors.[3] This guide focuses on the safety profile of CBP501 in combination with cisplatin and nivolumab, as studied in larger patient cohorts, and compares it to two standard-of-care regimens for advanced pancreatic cancer: FOLFIRINOX and gemcitabine plus nab-paclitaxel.

The available data suggests that the triple-drug combination of CBP501, cisplatin, and nivolumab has a manageable safety profile, with the most common treatment-related adverse events being infusion-related reactions and anemia.[4][5] While direct cross-trial comparisons are challenging due to differences in patient populations and study designs, this guide aims to provide an objective overview of the reported adverse events to aid in the assessment of CBP501's therapeutic potential.



Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for CBP501 in combination with cisplatin and nivolumab, as well as for FOLFIRINOX and gemcitabine plus nab-paclitaxel in patients with pancreatic cancer.

Table 1: Treatment-Emergent Adverse Events for CBP501 in Combination with Cisplatin and Nivolumab (NCT03113188)[4][5]

Adverse Event	All Grades (%)	Grade 3/4 (%)
Infusion-Related Reaction	86	0
Anemia	51	24
Nausea	Not Reported	Not Reported
Vomiting	Not Reported	Not Reported
Diarrhea	Not Reported	Not Reported
Fatigue	Not Reported	Not Reported
Neutropenia	Not Reported	Not Reported
Thrombocytopenia	Not Reported	Not Reported
Neuropathy	Not Reported	Not Reported

Data from a Phase Ib study in patients with advanced refractory tumors.

Table 2: Treatment-Emergent Adverse Events for FOLFIRINOX in Metastatic Pancreatic Cancer[6][7]



Adverse Event	All Grades (%)	Grade 3/4 (%)
Neutropenia	Not Reported	16.4
Febrile Neutropenia	Not Reported	Not Reported
Thrombocytopenia	Not Reported	4.4
Anemia	Not Reported	5.7
Diarrhea	17.3 (ungraded)	Not Reported
Nausea and Vomiting	10.9 (ungraded)	Not Reported
Fatigue	10.9 (ungraded)	Not Reported
Neuropathy	11.9 (ungraded)	Not Reported
Elevated ALT	Not Reported	4.7
Elevated AST	Not Reported	4.9
Elevated ALP	Not Reported	10.6

Data from a retrospective observational study of patients with metastatic pancreatic ductal adenocarcinoma.

Table 3: Treatment-Emergent Adverse Events for Gemcitabine plus Nab-paclitaxel in Metastatic Pancreatic Cancer[8][9][10][11]



Adverse Event	All Grades (%)	Grade 3/4 (%)
Neutropenia	Not Reported	Not Reported
Anemia	Not Reported	Not Reported
Thrombocytopenia	Not Reported	Not Reported
Diarrhea	Not Reported	Not Reported
Nausea	Not Reported	Not Reported
Vomiting	Not Reported	Not Reported
Fatigue	Not Reported	Not Reported
Neuropathy	Not Reported	Not Reported

Note: Specific percentages for all grades and grade 3/4 adverse events were not consistently available in a single source in a comparable format. The tables above reflect the available data from the cited sources.

Experimental Protocols

CBP501 in Combination with Cisplatin and Nivolumab (NCT03113188 & NCT04953962)

These studies evaluated the safety and efficacy of CBP501 in combination with cisplatin and the immune checkpoint inhibitor nivolumab in patients with advanced solid tumors, including pancreatic cancer.[3][12][13][14]

- Study Design: Phase 1b (NCT03113188) and Phase 2 (NCT04953962), multicenter, open-label studies.[12][13]
- Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who have progressed on standard therapies. Specific cohorts for pancreatic cancer were included.
- Treatment Regimen:



- CBP501 administered intravenously.
- Cisplatin administered intravenously.
- Nivolumab administered intravenously.
- Treatment was administered in 21-day cycles.[12][13]
- · Key Inclusion Criteria:
 - ECOG performance status of 0 or 1.
 - Adequate organ function (hematological, renal, and hepatic).
- Key Exclusion Criteria:
 - Active or untreated brain metastases.
 - Significant cardiovascular disease.
 - Active autoimmune disease.

FOLFIRINOX for Pancreatic Cancer

FOLFIRINOX is a combination chemotherapy regimen used as a first-line treatment for patients with metastatic pancreatic cancer and good performance status.

- Study Design: The efficacy and safety of FOLFIRINOX were established in a Phase 3 randomized clinical trial (PRODIGE 4/ACCORD 11).
- Patient Population: Patients with previously untreated metastatic pancreatic adenocarcinoma.
- Treatment Regimen:
 - Oxaliplatin: 85 mg/m² intravenously.
 - Irinotecan: 180 mg/m² intravenously.



- Leucovorin: 400 mg/m² intravenously.
- 5-Fluorouracil (5-FU): 400 mg/m² bolus followed by a 46-hour continuous infusion of 2400 mg/m².
- Treatment was administered every 14 days.
- Key Inclusion Criteria:
 - ECOG performance status of 0 or 1.
 - Adequate organ function.
- Key Exclusion Criteria:
 - Prior chemotherapy for metastatic disease.
 - Significant co-morbidities.

Gemcitabine plus Nab-paclitaxel for Pancreatic Cancer

The combination of gemcitabine and nab-paclitaxel is another standard first-line treatment for metastatic pancreatic cancer.

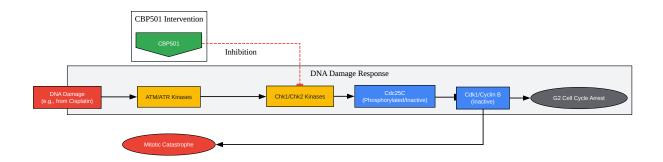
- Study Design: The pivotal trial for this combination was the Phase 3 MPACT (Metastatic Pancreatic Adenocarcinoma Clinical Trial).
- Patient Population: Patients with previously untreated metastatic adenocarcinoma of the pancreas.
- Treatment Regimen:
 - Nab-paclitaxel: 125 mg/m² intravenously.
 - Gemcitabine: 1000 mg/m² intravenously.
 - Administered on days 1, 8, and 15 of a 28-day cycle.
- Key Inclusion Criteria:



- Karnofsky performance status of 70 or higher.
- Adequate organ function.
- Key Exclusion Criteria:
 - Prior systemic therapy for metastatic disease.
 - Peripheral neuropathy of grade 1 or higher.

Mandatory Visualization CBP501 Signaling Pathways

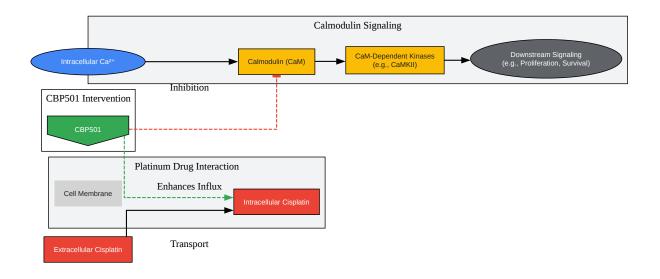
The following diagrams illustrate the proposed mechanisms of action of CBP501.



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Caption: CBP501's G2 checkpoint abrogation mechanism.



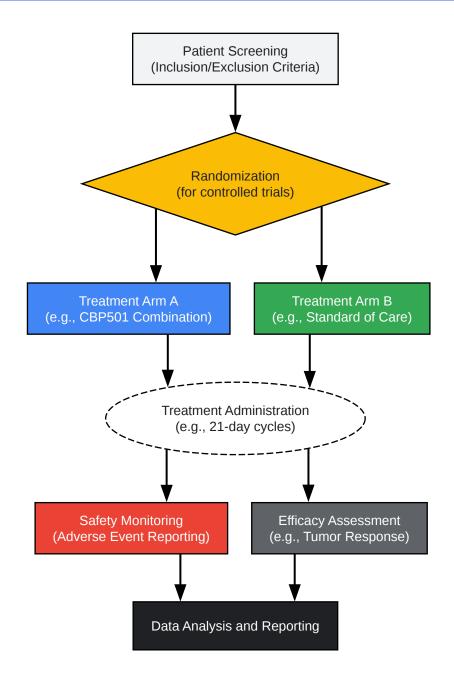


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Caption: CBP501's calmodulin modulation and platinum influx enhancement.

Experimental Workflow





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Caption: A generalized clinical trial workflow.

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- To cite this document: BenchChem. [CBP501 Safety Profile in Larger Patient Cohorts: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383835#confirming-the-safety-profile-of-cbp501-in-larger-patient-cohorts]

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